![molecular formula C7H6BrN3 B1292653 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-72-6](/img/structure/B1292653.png)

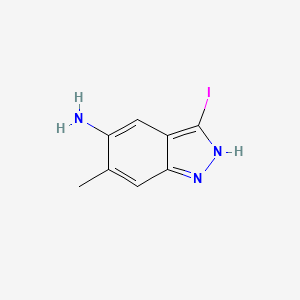

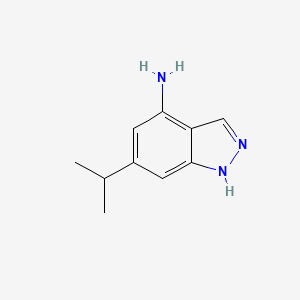

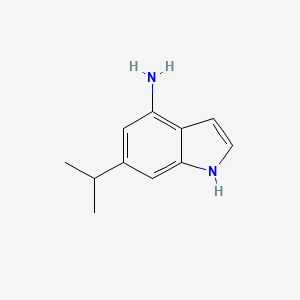

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

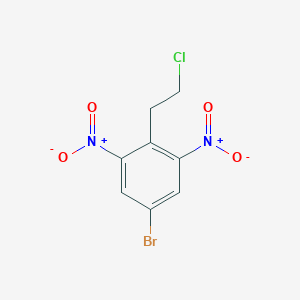

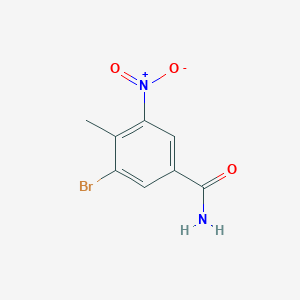

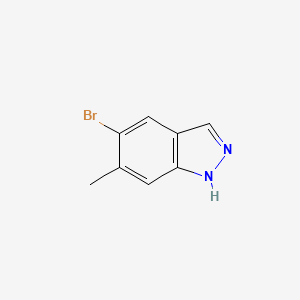

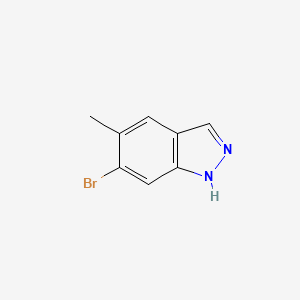

“6-Bromo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 143468-13-7 . It has a molecular weight of 197.03 and its IUPAC name is 6-bromo-1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

There are several synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed, screened computationally, and synthesized .Molecular Structure Analysis

The molecular structure of “6-Bromo-1H-pyrrolo[2,3-b]pyridine” can be represented by the linear formula C7H5BrN2 . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical And Chemical Properties Analysis

“6-Bromo-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Cancer Therapy

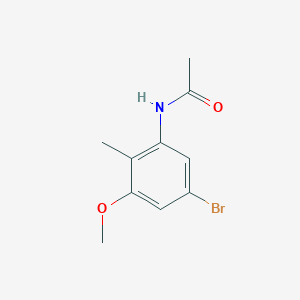

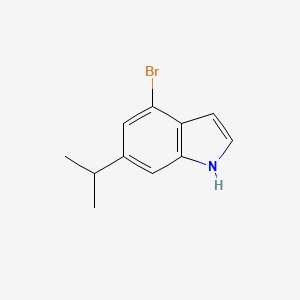

- Summary of the Application : The compound “6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

- Methods of Application or Experimental Procedures : The compound was synthesized and its inhibitory activity against FGFR1, 2, and 3 was evaluated . In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

- Results or Outcomes : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . The compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Safety And Hazards

The compound is classified under GHS05, GHS07, and GHS09 pictograms . The hazard statements include H302-H317-H318-H411, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name |

6-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPJXNLJOYTTKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646909 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |

CAS RN |

1000340-72-6 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

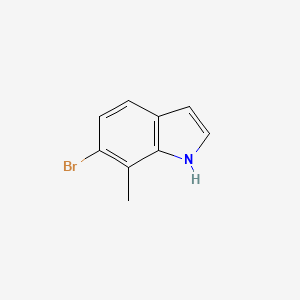

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

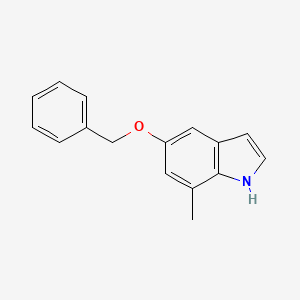

![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)